molecular formula C16H16O3 B1598498 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 361465-12-5

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1598498
CAS No.: 361465-12-5
M. Wt: 256.3 g/mol
InChI Key: ZDYAPCPFYMPBOR-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H16O3 It is a derivative of benzaldehyde, featuring a methoxy group and a 2-methylbenzyl group attached to the benzene ring

Scientific Research Applications

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Future Directions

As a unique chemical provided by Sigma-Aldrich, 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde could be used in various chemical reactions for early discovery research . Its future applications would depend on the results of these explorations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and benzyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its biological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-hydroxybenzaldehyde
  • 2-Methylbenzyl bromide
  • 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Uniqueness

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-15-8-7-13(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYAPCPFYMPBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397370
Record name 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361465-12-5
Record name 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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